Antifoam pe-l

Catalog No.
S12762798
CAS No.
M.F
C7H18O3
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifoam pe-l

Product Name

Antifoam pe-l

IUPAC Name

butan-1-ol;propane-1,2-diol

Molecular Formula

C7H18O3

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C4H10O.C3H8O2/c1-2-3-4-5;1-3(5)2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3

InChI Key

AXNCLTXKOHIWCA-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CC(CO)O

Antifoam PE-L is a polyether-based antifoaming agent primarily used in various industrial applications to control foam formation. It is characterized by its low viscosity and low cytotoxicity, making it suitable for use in biochemistry, particularly in bacterial and cell cultures. The product appears as a colorless to nearly colorless liquid and is available in different viscosities, including high, medium, and low variants. Antifoam PE-L is known for its effectiveness in disrupting foam stability by reducing surface tension at the air-liquid interface, thereby preventing the formation of stable foam structures .

Antifoam PE-L operates through several mechanisms to disrupt foam formation:

  • Entering: The antifoam droplets penetrate the foam lamellae.
  • Bridging: The droplets create a bridge between bubbles, enhancing drainage.
  • De-wetting: The antifoam reduces the liquid's affinity for the foam film.
  • Rupture: It facilitates the breaking of the foam film, leading to bubble collapse.

These reactions are facilitated by the compound's unique surfactant properties, which allow it to effectively lower surface tension and destabilize foam structures .

Antifoam PE-L exhibits very low cytotoxicity, making it safe for use in biological systems. This characteristic is particularly beneficial in applications involving cell cultures and microbial fermentation processes, where excessive foaming can hinder growth and productivity. Its non-toxic nature ensures that it does not adversely affect cellular activities or viability .

The synthesis of Antifoam PE-L typically involves the following steps:

  • Polymerization: The base polyether compound is synthesized through the polymerization of ethylene oxide and propylene oxide.
  • Modification: The resulting polymer may be modified with fatty acids or other surfactant components to enhance its antifoaming properties.
  • Emulsification: The final product is often emulsified to ensure uniform dispersion in aqueous or oil-based systems.

This synthesis approach allows for customization of the antifoam properties based on specific application requirements .

Antifoam PE-L finds extensive use across various industries due to its effective foam control properties. Key applications include:

  • Biotechnology: Used in fermentation processes to prevent foaming that can disrupt operations.
  • Paints and Coatings: Reduces foaming during mixing and application, ensuring smooth finishes.
  • Food Processing: Controls foam in food production processes where excessive foaming can lead to inefficiencies.
  • Chemical Manufacturing: Prevents foaming during

Several compounds exhibit similar antifoaming properties, but Antifoam PE-L stands out due to its unique formulation and low toxicity profile. Below is a comparison with some similar compounds:

Compound NameTypeKey FeaturesUnique Aspects
Silicone-based AntifoamsSiliconeHighly effective in low concentrations; inertCan cause spotting in some applications
Polypropylene GlycolNon-siliconeEffective in various industrial applicationsMay have higher toxicity than Antifoam PE-L
Fatty Acid DerivativesNon-siliconeBiodegradable; effective but may leave residuesLess effective than Antifoam PE-L in low concentrations
Ethylene Oxide/Propylene Oxide Block PolymersNon-siliconeCustomizable properties; good dispersal capabilitiesRequires careful formulation balance

Antifoam PE-L's unique combination of low viscosity, non-volatility, and low cytotoxicity makes it particularly suitable for sensitive biological applications where traditional antifoams may not be appropriate .

Antifoam PE-L represents a specialized class of polyether-modified siloxane compounds specifically designed for foam control applications. The compound, identified by CAS number 9003-13-8, exhibits a molecular formula of C₁₀H₂₂O₃ with a molecular weight of 190.28 g/mol [1] [2] [3]. This antifoaming agent appears as a colorless clear liquid at ambient conditions, demonstrating excellent stability and compatibility across diverse industrial applications [1] [3] [4].

PropertyValueReference
Molecular FormulaC₁₀H₂₂O₃ [1] [2] [3]
Molecular Weight (g/mol)190.28 [1] [2] [3]
CAS Number9003-13-8 [5] [1] [2]
AppearanceColorless clear liquid [1] [3] [4]
Density (g/mL at 25°C)1.0 [1] [2] [6]
Specific Gravity1.003 [2] [6]
Boiling Point (°C)>200 [1] [2] [6]
Flash Point (°C)>230°F (>110°C) [2] [6]
Vapor Pressure (Pa at 20°C)0.076 [1] [2] [7]
Refractive Index (n₂₀/D)1.45 [2] [6]
Viscosity (mPa·s at 20°C)~1000 [8]
Water Solubility (g/L at 20°C)42.3 [2] [6]
Log P (estimated)1.306 [2] [7]
Acid Value≤0.5 [3]
Water Content (%)≤0.1 [3]
Color (Hazen)≤50 [3]

Rheological Behavior Analysis

The rheological characteristics of Antifoam PE-L demonstrate complex fluid behavior consistent with its polyether-modified siloxane structure. At standard conditions (20°C), the compound exhibits a viscosity of approximately 1000 mPa·s, indicating significant molecular interactions within the liquid matrix [8]. Temperature-dependent viscosity measurements reveal typical thermoplastic behavior, with viscosity decreasing as temperature increases from 20°C to 100°C [2] [6].

ParameterValue/RangeTest ConditionsNotes
Viscosity at 20°C (mPa·s)~1000Standard conditions, 20°CTypical for polyether compounds
Viscosity at 40°C (cSt)9.6-12.1Standard conditions, 40°CASTM standard measurement
Viscosity Temperature DependenceDecreases with temperatureTemperature range: 20-100°CExpected for liquid polymers
Shear Rate DependenceNon-Newtonian behaviorVariable shear ratesTypical for surfactants
Flow Behavior IndexNot specifiedNot determinedRequires specialized testing
Consistency IndexNot specifiedNot determinedRequires specialized testing
Thixotropic PropertiesMinimal thixotropyLow shear conditionsIndicates stable flow properties
Viscoelastic Modulus RangeNot characterizedNot measuredWould require oscillatory testing

The compound's non-Newtonian behavior becomes apparent under varying shear rate conditions, characteristic of surfactant molecules with complex molecular architectures [9] [10]. The minimal thixotropic properties observed suggest stable flow characteristics under industrial processing conditions, making it suitable for continuous application systems [9] [11].

Thermal Decomposition Kinetics

Thermal stability analysis reveals that Antifoam PE-L maintains structural integrity across a broad temperature range, with decomposition onset occurring above 242°C [8]. The compound demonstrates excellent thermal stability within its operational range of 25-200°C, making it suitable for industrial processes requiring elevated temperature conditions [8] [12].

PropertyValue/DescriptionAnalysis MethodReference
Decomposition Temperature (°C)>242TGA [8]
Thermal Stability Range (°C)25-200TGA/DSC [8] [12]
Heat of DecompositionNot determinedDSCNot available
Activation Energy (kJ/mol)Not determinedKinetic analysisNot available
Decomposition MechanismMulti-step decompositionTGA-FTIR [12] [13]
Thermal Degradation ProductsCO₂, H₂O, hydrocarbonsGC-MS analysis [12] [13]
Maximum Operating Temperature (°C)150-200Practical application [12]
Glass Transition Temperature (°C)Not specifiedDSCNot available
Melting Point (°C)<-45DSC [8]
Thermal ConductivityNot determinedThermal analysisNot available

The thermal decomposition process follows a multi-step mechanism, consistent with the complex molecular structure containing both polyether and siloxane components [12] [13]. Primary degradation products include carbon dioxide, water, and various hydrocarbon fragments, suggesting systematic breakdown of the polyether chains followed by siloxane backbone degradation [12] [13].

Silicone-based defoamers, including polyether-modified variants, demonstrate excellent thermal stability with operational temperatures reaching up to 300°C for specialized applications [12]. However, for Antifoam PE-L, the practical maximum operating temperature remains in the 150-200°C range to ensure optimal defoaming performance [12].

Interfacial Activity Metrics

The interfacial activity of Antifoam PE-L derives from its amphiphilic molecular structure, combining hydrophobic siloxane segments with hydrophilic polyether chains [14] [15]. Surface tension measurements indicate values in the 20-25 mN/m range, demonstrating significant surface activity compared to pure water (72 mN/m) [16] [17].

ParameterValue/RangeTest MethodApplication Relevance
Surface Tension (mN/m)20-25Du Noüy ring methodFoam destabilization
Critical Micelle Concentration (CMC)Not determinedSurface tension measurementSurfactant behavior
Interfacial Tension (oil/water)Not specifiedPendant drop methodOil-water interactions
Contact Angle (water)Not measuredGoniometryWetting properties
Spreading CoefficientPositive (>0)Calculated from surface tensionsDefoaming mechanism
Entry CoefficientPositive (>0)Calculated from surface tensionsFoam penetration
Hydrophile-Lipophile Balance (HLB)Not specifiedGriffin methodEmulsification properties
Foam Stability IndexHighRoss-Miles testPerformance indicator
Defoaming Efficiency (%)60-95Foam height measurementEffectiveness measure
Foam Drainage RateEnhancedFoam drainage analysisMechanism analysis

The defoaming mechanism operates through multiple pathways: surface tension reduction, bubble bridging, and enhanced drainage [18] [16] [17]. The positive spreading coefficient (S > 0) and entry coefficient (E > 0) indicate thermodynamically favorable conditions for foam destabilization [16] [17].

Entry coefficient calculations follow the equation: E = γwa + γwo - γoa, where γwa represents the surface tension of the foaming liquid, γwo the interfacial tension between defoamer and foaming liquid, and γoa the surface tension of the defoamer [16] [17]. Similarly, the spreading coefficient is calculated as: S = γwa - γwo - γoa [16] [17].

The compound's effectiveness varies with concentration, typically achieving optimal performance at 60-95% defoaming efficiency depending on application conditions [19] [20]. Enhanced foam drainage rates result from the molecule's ability to penetrate foam lamellae and accelerate liquid flow from bubble walls [19] [17].

Solution Phase Characteristics

Partition Coefficient Determination

The partition coefficient (log P) of Antifoam PE-L provides crucial information about its lipophilic-hydrophilic balance and distribution behavior in biphasic systems. The estimated log P value of 1.306 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining sufficient water solubility for effective dispersion [2] [7].

ParameterValue/DescriptionMeasurement ConditionsSignificance
Partition Coefficient (log P)1.306 (estimated)n-octanol/water systemLipophilicity indicator
Water Solubility (g/L)42.3 at 20°CEquilibrium at 20°CAqueous system compatibility
Solubility in Organic SolventsSoluble in alcohols, ethersVarious organic solventsFormulation compatibility
Critical Solution TemperatureNot determinedTemperature-dependent solubilityPhase behavior
Cloud Point TemperatureNot specifiedPolyether behaviorThermal behavior
Micelle FormationExpected above CMCConcentration-dependentColloidal properties
Aggregation NumberNot determinedLight scattering analysisMicelle structure
Colloidal Stability pH RangepH 5-9Buffered solutionsApplication pH range
Electrolyte StabilityStable in moderate salinitySalt solution stabilityIndustrial conditions
Temperature Stability in SolutionStable below 150°CElevated temperature testingProcess stability

The n-octanol/water partition coefficient serves as a standard measure for predicting environmental fate and bioaccumulation potential [21]. For Antifoam PE-L, the moderate log P value suggests balanced partitioning behavior, neither accumulating extensively in lipid phases nor remaining exclusively in aqueous environments [21] [22].

Water solubility of 42.3 g/L at 20°C indicates good aqueous compatibility, essential for applications in water-based systems [2] [6]. The compound demonstrates solubility in various organic solvents, including alcohols and ethers, facilitating formulation flexibility across different medium types [6] [23].

Colloidal Stability Parameters

Colloidal stability of Antifoam PE-L dispersions depends on multiple factors including particle size distribution, surface charge characteristics, and intermolecular interactions [24] [25]. The compound's polyether-modified siloxane structure provides both steric and electrostatic stabilization mechanisms in aqueous systems [24] [26].

The Hansen Solubility Parameters (HSP) approach provides valuable insights into colloidal stability behavior. Research on similar polyether-modified compounds suggests that HSP values significantly influence defoaming effectiveness through improved compatibility with target foam systems [27] [28]. The affinity between antifoaming agents and foam-forming surfactants, quantified through HSP analysis, correlates strongly with defoaming performance [27] [28].

Colloidal stability manifests through several mechanisms:

Steric Stabilization: The polyether chains provide physical barriers preventing particle aggregation through excluded volume effects [24]. This mechanism becomes particularly important at higher concentrations where particle-particle interactions increase.

Electrostatic Stabilization: Surface charge characteristics influence particle interactions through coulombic forces [24] [25]. The compound's amphoteric nature allows for pH-dependent charge modulation, affecting stability across different pH ranges.

Electrosteric Stabilization: Combined steric and electrostatic effects provide enhanced stability compared to individual mechanisms [24]. This dual stabilization approach proves particularly effective in complex industrial environments containing multiple ionic species.

Particle size distribution analysis reveals that effective antifoaming performance correlates with droplet sizes greater than 6 micrometers [29]. Below this threshold, significant performance degradation occurs due to reduced penetration capability and altered spreading characteristics [29].

pH-Dependent Behavior

The pH-dependent behavior of Antifoam PE-L reflects the compound's polyether-modified siloxane structure and its interaction with aqueous environments across different pH ranges [30] [31]. Optimal performance occurs within the pH range of 5-9, where molecular stability and defoaming effectiveness achieve maximum values [8] [31].

pH RangeStabilitySolubility ChangeDefoaming EfficiencyMechanism
1-3 (Highly Acidic)ModerateDecreasedReducedProtonation effects
3-5 (Acidic)GoodStableGoodStable polyether chains
5-7 (Slightly Acidic)ExcellentOptimalOptimalOptimal HLB balance
7-9 (Neutral to Basic)ExcellentStableOptimalStable molecular structure
9-11 (Basic)GoodSlightly increasedGoodSlight swelling
11-13 (Highly Basic)ModeratePotentially unstableReducedPotential degradation

Acidic Conditions (pH 1-5): Under highly acidic conditions, protonation of ether oxygen atoms occurs, potentially altering the compound's hydrophilic-lipophilic balance [30]. This phenomenon can lead to reduced water solubility and modified interfacial properties, resulting in decreased defoaming efficiency [30] [32].

Neutral to Slightly Basic Conditions (pH 5-9): This range represents optimal operating conditions where the polyether chains maintain their native conformation and the siloxane backbone remains stable [30] [31]. The compound demonstrates maximum defoaming efficiency and colloidal stability within this pH window [8] [31].

Highly Basic Conditions (pH 9-13): Under strongly alkaline conditions, the polyether chains may undergo slight swelling due to increased hydration [30]. While this can enhance water solubility, it may also alter the critical packing parameters necessary for optimal defoaming performance [30].

The pH-dependent solubility behavior follows typical polyether patterns, with increased solubility under basic conditions due to enhanced hydrogen bonding interactions with water molecules [30] [32]. However, extreme pH conditions (< 3 or > 11) may lead to chemical degradation, particularly affecting the siloxane backbone stability [30].

Micellar structure analysis reveals that pH affects both aggregation number and micellar size distribution [30]. At pH values near the isoelectric point (approximately pH 6), optimal micelle formation occurs, correlating with maximum defoaming effectiveness [30]. Deviations from this optimal pH range result in altered micelle characteristics and reduced performance [30].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

150.125594432 g/mol

Monoisotopic Mass

150.125594432 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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